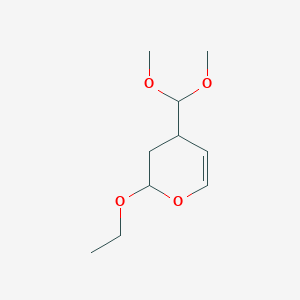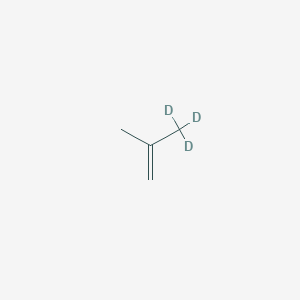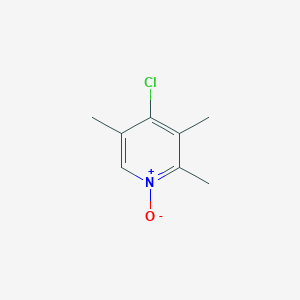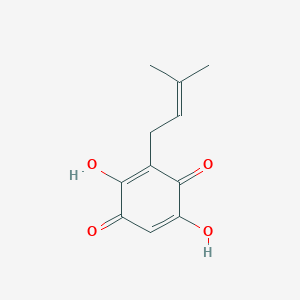
2,5-Dihydroxy-3-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dihydroxy-3-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione, commonly known as Menadione, is a synthetic form of vitamin K. It is a yellow crystalline powder that is soluble in ethanol and insoluble in water. Menadione is used in the food industry as a colorant and as a vitamin supplement in animal feed. It is also used in the pharmaceutical industry for the treatment of vitamin K deficiency.
作用機序
Menadione acts as a cofactor in the synthesis of clotting factors and bone proteins. It is converted to menaquinone-4 (MK-4) in the body, which is involved in the activation of osteocalcin, a protein that is essential for bone health. Menadione also has antioxidant properties and can protect cells from oxidative damage.
生化学的および生理学的効果
Menadione has been shown to have a wide range of physiological effects. It can stimulate the production of red blood cells, improve bone density, and reduce the risk of fractures. Menadione has also been shown to improve cognitive function and reduce the risk of Alzheimer's disease.
実験室実験の利点と制限
Menadione has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized. Menadione is also relatively inexpensive compared to other vitamin K analogs. However, Menadione has some limitations. It can be toxic at high doses and can cause hemolytic anemia in some individuals.
将来の方向性
There are several future directions for research on Menadione. One area of interest is the use of Menadione as a cancer therapy. Researchers are investigating the mechanisms by which Menadione induces apoptosis in cancer cells and how it can be used in combination with other drugs to improve cancer treatment outcomes. Another area of interest is the role of Menadione in bone health. Researchers are investigating the effects of Menadione on bone density and the potential use of Menadione as a treatment for osteoporosis. Finally, researchers are investigating the potential use of Menadione as a cognitive enhancer and its effects on brain function.
合成法
Menadione can be synthesized by the condensation of 2-methyl-1,4-naphthoquinone with acetone. The reaction is catalyzed by an acid and the product is purified by recrystallization.
科学的研究の応用
Menadione has been extensively studied for its role in blood clotting and bone metabolism. It is also being investigated for its potential use in cancer therapy. Menadione has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment.
特性
CAS番号 |
103425-30-5 |
|---|---|
製品名 |
2,5-Dihydroxy-3-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione |
分子式 |
C11H12O4 |
分子量 |
208.21 g/mol |
IUPAC名 |
2,5-dihydroxy-3-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C11H12O4/c1-6(2)3-4-7-10(14)8(12)5-9(13)11(7)15/h3,5,12,15H,4H2,1-2H3 |
InChIキー |
LNPOBZXHXCFWNX-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=O)C=C(C1=O)O)O)C |
正規SMILES |
CC(=CCC1=C(C(=O)C=C(C1=O)O)O)C |
同義語 |
2,5-Cyclohexadiene-1,4-dione,2,5-dihydroxy-3-(3-methyl-2-butenyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12906.png)

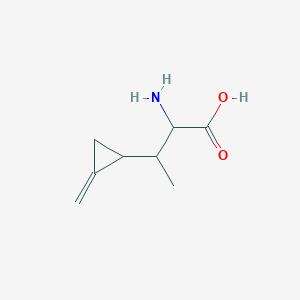

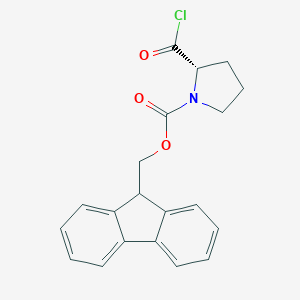

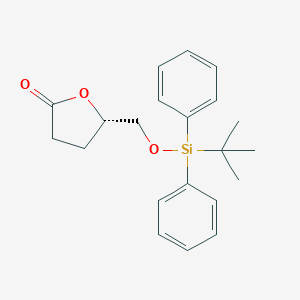
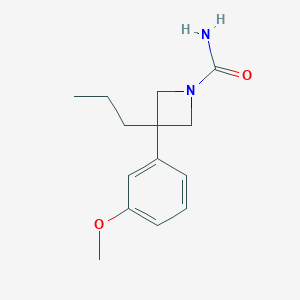
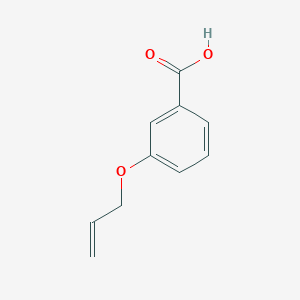
![Disodium;[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12924.png)
![N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12928.png)
